
rac Galaxolidone Lactol Methyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Galaxolidone Lactol Methyl Ether: is a fungal metabolite of Galaxolide, a polycyclic musk used as a fragrance ingredient in perfumes, soaps, cosmetics, body lotions, deodorants, and detergents . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of rac Galaxolidone Lactol Methyl Ether involves several steps. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method is preferred due to its efficiency and high yield. Industrial production methods often involve the use of homogeneous catalysts to facilitate the etherification process .
Chemical Reactions Analysis
rac Galaxolidone Lactol Methyl Ether undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (Cl_2, Br_2) and nucleophiles (OH^-, CN^-).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
rac Galaxolidone Lactol Methyl Ether has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of rac Galaxolidone Lactol Methyl Ether involves its interaction with specific molecular targets and pathways. It is known to exert its effects through the modulation of certain enzymes and receptors, leading to various biological responses . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
rac Galaxolidone Lactol Methyl Ether can be compared with other similar compounds, such as:
Galaxolide: A polycyclic musk used as a fragrance ingredient.
Lactol: A compound with a similar lactone structure.
Galaxolidone: A mixture of diastereomers with similar chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in scientific research and industry.
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-methoxy-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C19H28O2/c1-11-10-21-17(20-7)14-9-16-15(8-13(11)14)18(3,4)12(2)19(16,5)6/h8-9,11-12,17H,10H2,1-7H3 |
InChI Key |
SEYSDJCDXRDIPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



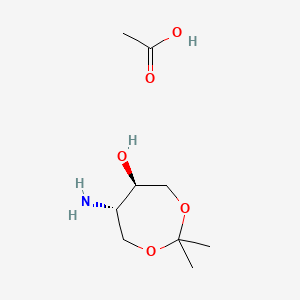
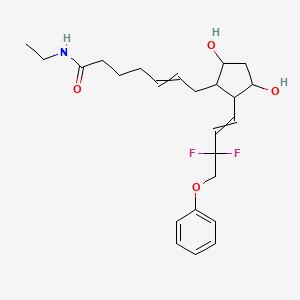
![1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol](/img/structure/B13403474.png)
![2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide](/img/structure/B13403476.png)
![16-hydroxy-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one](/img/structure/B13403481.png)
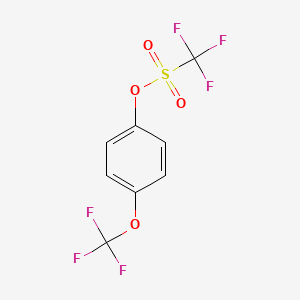
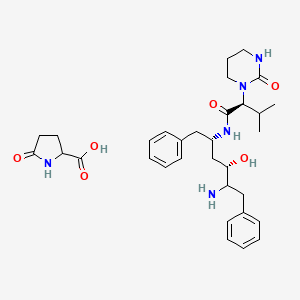
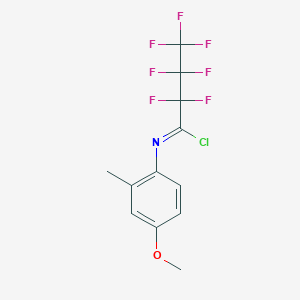
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B13403510.png)
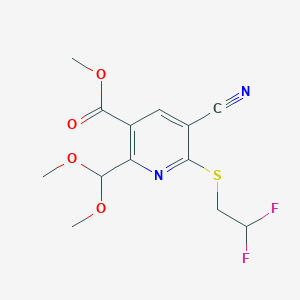
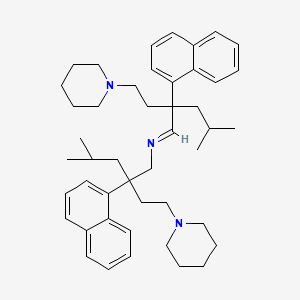
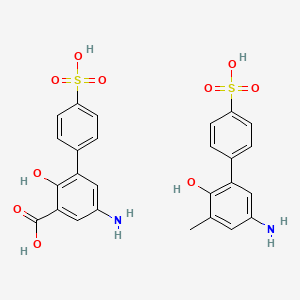
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)
